

# An In-depth Technical Guide to Brofaromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |  |  |  |
|----------------------|---------------------------|-----------|--|--|--|
| Compound Name:       | Brofaromine hydrochloride |           |  |  |  |
| Cat. No.:            | B1667868                  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Brofaromine hydrochloride (CAS Number: 63638-90-4) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), also exhibiting properties of serotonin reuptake inhibition.[1] Developed by Ciba-Geigy, it was investigated primarily for the treatment of depression and anxiety.[2] Although it showed promise in clinical trials, its development was discontinued before reaching the market. This guide provides a comprehensive overview of the technical data available for Brofaromine hydrochloride, focusing on its pharmacology, pharmacokinetics, and relevant experimental methodologies.

**Chemical and Physical Properties** 

| Property          | Value                                                                   | Reference |
|-------------------|-------------------------------------------------------------------------|-----------|
| CAS Number        | 63638-90-4                                                              |           |
| Molecular Formula | C14H17BrCINO2                                                           |           |
| Molecular Weight  | 346.65 g/mol                                                            | •         |
| IUPAC Name        | 4-(7-bromo-5-methoxy-1-<br>benzofuran-2-<br>yl)piperidine;hydrochloride |           |
| Synonyms          | CGP 11305 A                                                             | •         |



## Pharmacology Mechanism of Action

Brofaromine's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Brofaromine increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant and anxiolytic effects.

In addition to MAO-A inhibition, Brofaromine also functions as a serotonin reuptake inhibitor.[1] This dual action of enhancing serotonergic activity through two distinct mechanisms may contribute to its therapeutic efficacy.[1]

## **Pharmacodynamics**

Studies have shown that Brofaromine is a potent inhibitor of MAO-A. In vitro studies using cultured cortical cells demonstrated a concentration-dependent inhibition of MAO-A with an IC50 value of approximately 0.2  $\mu$ M.[3] Unlike irreversible MAOIs, Brofaromine's inhibition is reversible, which is associated with a lower risk of hypertensive crisis, often referred to as the "cheese effect," a dangerous interaction with tyramine-rich foods.[4]

While it has an affinity for the serotonin transporter, specific Ki or Kd values are not consistently reported in the available literature. However, studies have demonstrated its effect on serotonin uptake. For instance, in a study with human volunteers, a clinically relevant dose of 150 mg/day of Brofaromine resulted in a 20-25% reduction in <sup>3</sup>H-paroxetine binding to platelet serotonin uptake sites, indicating a significant inhibition of serotonin transport.[5]

## **Specificity**

Radioligand binding assays have indicated that Brofaromine has weak or no significant interaction with a range of other receptors, including  $\alpha 1$ - and  $\alpha 2$ -adrenergic, 5-HT1, 5-HT2, 5-HT3, cholinergic, histamine H1 and H2, mu-opiate, GABAA, benzodiazepine, adenosine, neurotensin, and substance P receptors.[6] This high specificity for MAO-A and the serotonin transporter contributes to its relatively favorable side-effect profile compared to older, less selective antidepressants.



**Pharmacokinetics** 

| Parameter                 | Value         | Species                                                                                | Notes                                      | Reference |
|---------------------------|---------------|----------------------------------------------------------------------------------------|--------------------------------------------|-----------|
| Protein Binding           | 98%           | Human                                                                                  | High degree of binding to plasma proteins. | [7]       |
| Elimination Half-<br>life | 9-14 hours    | Human                                                                                  | [7]                                        |           |
| Cmax                      | Not Specified | Human                                                                                  | Single oral dose in healthy volunteers.    |           |
| Tmax                      | Not Specified | Human                                                                                  | Single oral dose in healthy volunteers.    |           |
| Metabolism                | Human         | Primarily metabolized, with only about 2% of the dose excreted unchanged in the urine. | [4]                                        |           |

# Signaling Pathways and Experimental Workflows Brofaromine's Dual Mechanism of Action









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Brofaromine--a review of its pharmacological properties and therapeutic use PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a selective, reversible, and short-acting MAO-A inhibitor: review of the pharmacological and clinical findings PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals Pharmacopsychiatry / Abstract [thieme-connect.com]
- 5. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brofaromine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Brofaromine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667868#brofaromine-hydrochloride-cas-number]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com